2-[(5-ANILINO-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]PROPANAMIDE
Overview
Description
2-[(5-ANILINO-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]PROPANAMIDE is a complex organic compound that features a triazole ring, an aniline group, and a dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-ANILINO-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]PROPANAMIDE typically involves multiple steps. One common approach is to start with the formation of the triazole ring, followed by the introduction of the aniline and phenyl groups. The final step involves the attachment of the dimethoxyphenyl group and the propanamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as the use of continuous flow reactors and automated synthesis, can enhance efficiency and scalability. Additionally, purification techniques like crystallization and chromatography are employed to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(5-ANILINO-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the aniline group.
Substitution: Nucleophilic substitution reactions can occur at the aniline or phenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
2-[(5-ANILINO-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]PROPANAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 2-[(5-ANILINO-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]PROPANAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The pathways involved can include signal transduction cascades and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 5-anilino-4-phenyl-4H-1,2,4-triazole-3-thiol
- 2-[(5-anilino-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetic acid
- 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids
Uniqueness
Compared to similar compounds, 2-[(5-ANILINO-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]PROPANAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its dimethoxyphenyl group, in particular, may enhance its interaction with biological targets and improve its pharmacokinetic properties.
Properties
IUPAC Name |
2-[(5-anilino-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N5O3S/c1-19(25(33)28-17-16-20-14-15-23(34-2)24(18-20)35-3)36-27-31-30-26(29-21-10-6-4-7-11-21)32(27)22-12-8-5-9-13-22/h4-15,18-19H,16-17H2,1-3H3,(H,28,33)(H,29,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNBUZYJCTIHHQY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCC1=CC(=C(C=C1)OC)OC)SC2=NN=C(N2C3=CC=CC=C3)NC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N5O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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